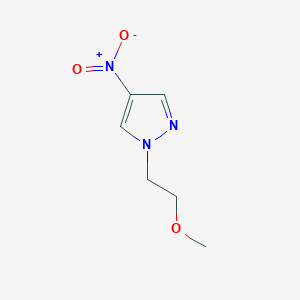
1-(2-甲氧基乙基)-4-硝基-1H-吡唑
描述
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc .科学研究应用
Biomedical Coatings
“1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” derivatives have been explored for use in biomedical coatings due to their potential liquid-like properties and compatibility with biological tissues. These coatings are particularly important for medical devices that come into direct contact with blood, where antithrombogenic properties are crucial. The compound’s derivatives could enhance the stability and longevity of coatings on artificial organs, potentially improving their performance in vivo .
Circulating Tumor Cell Detection
Research has indicated that polymers derived from “1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” may be effective in the detection and culture of circulating tumor cells (CTCs) from blood samples. This application is significant for early cancer detection and monitoring, particularly in colorectal cancer patients. The compound’s derivatives could be used to coat plates that selectively bind CTCs, facilitating their identification and analysis .
Ionic Liquids
Derivatives of “1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” have been utilized in the synthesis of ionic liquids. These substances have a wide range of applications due to their low volatility and high thermal stability. They are particularly useful in electrochemistry, where they can serve as solvents or electrolytes in batteries and supercapacitors, contributing to the development of energy storage technologies .
Electrochemical Stability
The compound’s derivatives are being studied for their electrochemical stability, which is a critical property for materials used in high-performance batteries and supercapacitors. Understanding the temperature-dependent electrochemical stability window of these derivatives can lead to the development of more robust and efficient energy storage systems, especially in harsh weather conditions .
Polymer Hydration Structure Analysis
In the field of polymer science, “1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” derivatives are used as models to study the hydration structure of polymers. This research can provide insights into the behavior of polymers in various environments, which is essential for designing materials with specific properties for applications like coatings, adhesives, and hydrogels .
Advanced Material Synthesis
The compound’s derivatives are integral in the synthesis of advanced materials with tailored properties. By manipulating the molecular structure, scientists can create materials with desired mechanical, thermal, and microstructural characteristics. These materials have potential applications in aerospace, automotive, and electronics industries, where performance and reliability are paramount .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2-methoxyethyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZBZPUTFUMZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284996 | |
| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
CAS RN |
948570-75-0 | |
| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948570-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





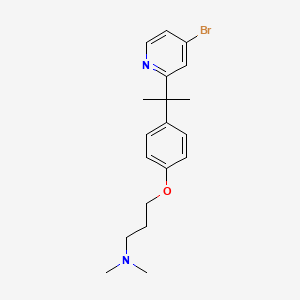

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
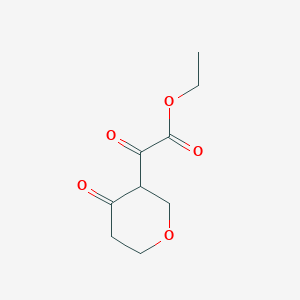
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
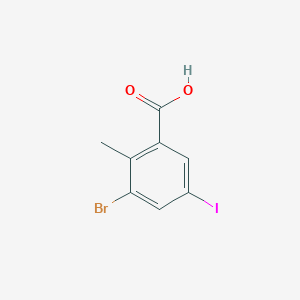
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)

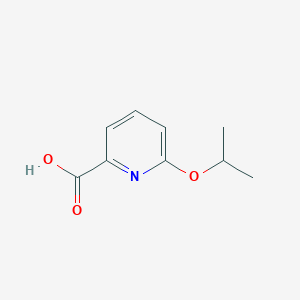
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)